3-[(2,3-Dichlorophenoxy)methyl]piperidine CAS number and synonyms
3-[(2,3-Dichlorophenoxy)methyl]piperidine CAS number and synonyms
The following technical guide is structured as an advanced monograph for research professionals, focusing on the chemical entity 3-[(2,3-Dichlorophenoxy)methyl]piperidine .
Compound Class: Aryl-Alkyl Ether Functionalized Piperidine Primary Application: Neuroscience Research (Monoamine Transporter Ligand / NRI Scaffold)
Chemical Identity & Physicochemical Profile
This compound represents a specific regioisomer of the dichlorophenoxy-methyl-piperidine series. It is structurally characterized by a piperidine ring substituted at the 3-position with a methoxy linker connecting to a 2,3-dichlorophenyl moiety. This scaffold is a privileged motif in medicinal chemistry, often associated with serotonin (SERT) and norepinephrine (NET) reuptake inhibition, sharing pharmacophoric features with antidepressants like Viloxazine .
Core Identifiers
| Parameter | Technical Detail |
| CAS Number | 946713-10-6 |
| IUPAC Name | 3-[(2,3-Dichlorophenoxy)methyl]piperidine |
| Common Synonyms | 3-(2,3-Dichlorophenoxymethyl)piperidine; Piperidine, 3-[(2,3-dichlorophenoxy)methyl]- |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol |
| SMILES | Clc1cccc(OCC2CCCNC2)c1Cl |
| InChI Key | Unique identifier dependent on stereochemistry (typically supplied as racemate unless specified) |
Physicochemical Properties (Predicted)
| Property | Value | Significance |
| LogP | ~3.2 - 3.5 | Lipophilic; suggests high blood-brain barrier (BBB) permeability. |
| pKa (Basic) | ~9.8 (Piperidine N) | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for anchoring in the transporter binding pocket. |
| H-Bond Acceptors | 2 (O, N) | Facilitates interaction with serine/tyrosine residues in target proteins. |
Synthesis & Production Logic
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]piperidine typically requires a convergent approach. The Mitsunobu Coupling is the preferred laboratory-scale method due to its mild conditions and stereochemical control (if starting from chiral amino-alcohols).
Synthetic Pathway Analysis
The reaction couples N-protected 3-(hydroxymethyl)piperidine with 2,3-dichlorophenol . The choice of the tert-butoxycarbonyl (Boc) protecting group is critical to prevent N-alkylation side reactions and ensure chemoselectivity at the hydroxyl group.
Workflow Diagram (DOT)
Caption: Convergent synthesis via Mitsunobu etherification followed by acid-mediated deprotection.
Detailed Experimental Protocol (Route A: Mitsunobu)
Objective: Synthesis of N-Boc-3-[(2,3-dichlorophenoxy)methyl]piperidine intermediate.
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Reagent Preparation:
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Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and 2,3-dichlorophenol (1.1 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
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Add Triphenylphosphine (PPh₃) (1.2 eq) to the solution.
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Coupling Reaction:
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Cool the mixture to 0°C.
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Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to avoid side products.
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Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
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Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for disappearance of the alcohol starting material.
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Workup & Purification:
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Deprotection (Final Step):
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Dissolve the purified intermediate in CH₂Cl₂.
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Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.
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Basify with NaHCO₃ (aq) to pH >10 and extract with CH₂Cl₂ to obtain the free base.
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Biological Context & Applications
This compound is primarily utilized as a pharmacological probe in neuroscience. The 3-substituted piperidine ether motif is a bioisostere of the morpholine ring found in Viloxazine and Reboxetine .
Mechanism of Action: Monoamine Reuptake Inhibition
The 2,3-dichlorophenoxy group acts as a lipophilic anchor that binds to the S1 sub-pocket of monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The piperidine nitrogen, protonated at physiological pH, mimics the terminal amine of the endogenous neurotransmitter, forming a salt bridge with the conserved aspartate residue (e.g., Asp75 in SERT).
Significance of 2,3-Dichloro Substitution:
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Metabolic Stability: The chlorine atoms at positions 2 and 3 block metabolic hydroxylation on the phenyl ring, extending the half-life compared to unsubstituted analogs.
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Selectivity Tuning: Electron-withdrawing chlorines alter the electrostatic potential of the aromatic ring, often enhancing affinity for NET over SERT compared to monosubstituted variants.
Signaling Pathway Diagram (DOT)
Caption: Mechanism of action showing competitive inhibition of transporters leading to synaptic accumulation of neurotransmitters.[1][2][3]
Safety & Handling (GHS Standards)
While specific toxicological data for this regioisomer may be limited, it should be handled according to the safety profile of the general class (Halogenated Aryl Piperidines).
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Always handle inside a fume hood.
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Wear nitrile gloves and safety goggles.
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In case of contact, wash immediately with soap and water.
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References
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Melloni, P., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[4] Synthesis and antidepressant activity.[4] Journal of Medicinal Chemistry, 30(1), 222–225. (Foundational synthesis and SAR for the phenoxy-methyl-piperidine class). Retrieved from [Link]
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PubChem. (2024). Compound Summary for 3-[(3,4-Dichlorophenoxy)methyl]piperidine (Isomer comparison). Retrieved from [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jelsciences.com [jelsciences.com]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
